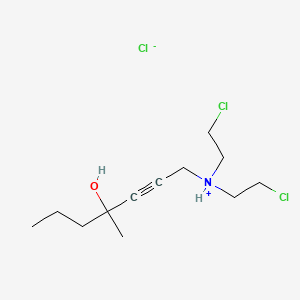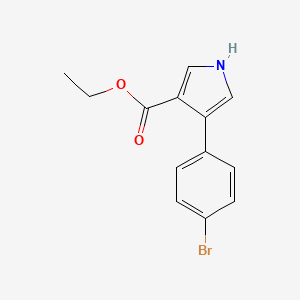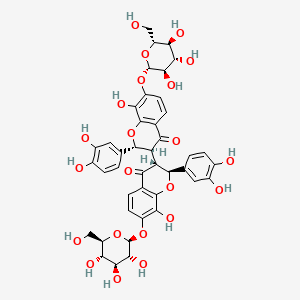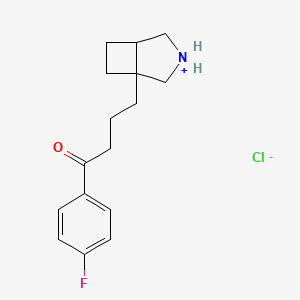
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a fluorobutyrophenone moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo(320)heptyl)-p-fluorobutyrophenone hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic coreThe final step often involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Aplicaciones Científicas De Investigación
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo(3.2.2)nonanes: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
3-Azabicyclo(3.1.1)heptanes: These compounds are structurally similar but have different physicochemical properties and biological activities.
CHF2-substituted 3-azabicyclo(3.1.0)hexanes: These compounds have a similar core structure but differ in the substitution pattern and functional groups.
Uniqueness
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride is unique due to its specific combination of a bicyclic core and a fluorobutyrophenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
15997-79-2 |
|---|---|
Fórmula molecular |
C16H21ClFNO |
Peso molecular |
297.79 g/mol |
Nombre IUPAC |
4-(3-azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H20FNO.ClH/c17-14-5-3-12(4-6-14)15(19)2-1-8-16-9-7-13(16)10-18-11-16;/h3-6,13,18H,1-2,7-11H2;1H |
Clave InChI |
NTXDDWTVOSOTGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
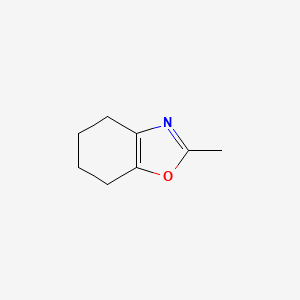
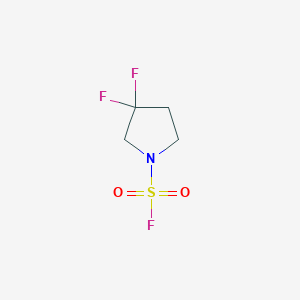
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
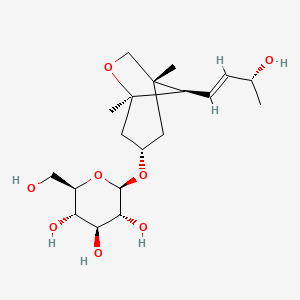
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)
